Ethyl 4-cyano-2-methylbenzoate
Description
Ethyl 4-cyano-2-methylbenzoate is an aromatic ester featuring a cyano group at the 4-position and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. This compound is structurally characterized by its ester functional group (ethyl benzoate backbone), which contributes to its solubility in organic solvents like ethyl acetate or dichloromethane. The electron-withdrawing cyano group enhances its polarity, influencing reactivity in synthetic applications, such as nucleophilic substitutions or cycloadditions.
Properties
IUPAC Name |
ethyl 4-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCFCNSKNBMRGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617282 | |
| Record name | Ethyl 4-cyano-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220389-17-3 | |
| Record name | Ethyl 4-cyano-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the production scale .
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The cyano group (-CN) participates in nucleophilic substitution under specific conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diazotization & Cyanide Substitution | NaNO₂, HCl (0–5°C), followed by KCN/CuCN | 4-Cyano-2-methylbenzoic acid ethyl ester | 59.2% |
This reaction involves diazotization of an intermediate aromatic amine, followed by substitution with cyanide ions. The process requires precise temperature control (0–5°C) and neutralization with Na₂CO₃ to stabilize the diazonium salt .
Condensation Reactions Forming C=N Bonds
The cyano group facilitates condensation with primary amines or hydrazines to form imines (Schiff bases):
| Substrates | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aniline + Aldehyde | H₂O/CH₂Cl₂ (3:1), RT, open air, no catalyst | Methyl (E)-4-cyano-3-((phenylimino)methyl) benzoate | 95% |
Notably, acid catalysts (e.g., HCl) inhibit this reaction, while solvent systems like H₂O/CH₂Cl₂ enhance efficiency . The absence of catalysts simplifies purification, as the product precipitates directly.
Reduction of the Cyano Group
The cyano group can be reduced to a primary amine using strong reducing agents:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Dry ether, reflux | 4-Aminomethyl-2-methylbenzoic acid ethyl ester | Requires anhydrous conditions |
This reduction is critical for synthesizing amine derivatives, which are valuable in pharmaceutical applications.
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Basic Hydrolysis | Aqueous NaOH, reflux | 4-Cyano-2-methylbenzoic acid | Precursor for carboxylate salts | |
| Acidic Hydrolysis | HCl, H₂O, heat | 4-Cyano-2-methylbenzoic acid + ethanol | Drug intermediate synthesis |
Hydrolysis rates depend on the electronic effects of the substituents; the cyano group accelerates the reaction by stabilizing intermediates through resonance.
Cyano Group in Knoevenagel Condensation
The compound’s cyano group acts as an electron-withdrawing group, enabling participation in Knoevenagel condensations with aldehydes. This reaction forms α,β-unsaturated nitriles, which are intermediates in heterocyclic synthesis (e.g., thiophene derivatives) .
Key Research Findings
-
Solvent Effects : Catalyst-free condensation in H₂O/CH₂Cl₂ (3:1) achieves 95% yield within 5 minutes, highlighting the role of solvent polarity in reaction efficiency .
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Electron-Withdrawing Influence : The cyano group directs electrophilic substitution to specific positions on the aromatic ring, enabling regioselective functionalization.
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Biological Implications : Derivatives of this compound exhibit antimicrobial and antioxidant activities, particularly when phenolic or amino groups are introduced .
Scientific Research Applications
Ethyl 4-cyano-2-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its structural versatility.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-2-methylbenzoate largely depends on its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This makes the compound a useful intermediate in various organic reactions. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-cyano-2-methylbenzoate belongs to a family of substituted benzoates. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The ethyl ester group confers higher lipophilicity compared to methyl esters (e.g., Mthis compound), impacting solubility in non-polar solvents .
Bioactivity: this compound is less studied for direct bioactivity compared to analogs like Methyl 4-acetamido-2-hydroxybenzoate, which shows antimicrobial properties . However, its cyano group makes it a candidate for derivatization into bioactive molecules.
Synthetic Utility: Ethyl esters (e.g., Ethyl 4-cyanobenzoate) are preferred in multi-step syntheses due to easier hydrolysis under basic conditions compared to methyl esters .
Notes:
- This compound shares safety protocols with Ethyl 4-cyanobenzoate, requiring gloves and eye protection due to irritant properties .
Biological Activity
Ethyl 4-cyano-2-methylbenzoate, a compound with the chemical formula CHNO, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 201.21 g/mol
- CAS Number : 220389-17-3
Biological Activity Overview
This compound has been investigated for its potential use in agricultural and medicinal applications. Its biological activities include:
- Insect Growth Regulation : Research indicates that compounds similar to this compound may function as juvenile hormone signaling inhibitors, affecting metamorphosis and reproduction in insects. These compounds have shown promise as insect growth regulators (IGRs), which can mitigate pest populations in agricultural settings .
- Antimicrobial Properties : Some studies suggest that derivatives of cyano-containing benzoates exhibit antimicrobial activity, making them candidates for further exploration as therapeutic agents against bacterial infections .
- Analgesic Effects : Compounds derived from benzoates have been evaluated for local anesthetic properties. The structural modifications of this compound may lead to enhanced analgesic effects, similar to established local anesthetics like tetracaine and pramocaine .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific signaling pathways:
- Juvenile Hormone Pathway : In studies involving silkworms, compounds that inhibit juvenile hormone signaling were shown to alter gene expression related to development and growth regulation. This compound could potentially act similarly by disrupting hormonal signaling in target organisms .
Case Study 1: Insect Growth Regulation
A study evaluated the effects of juvenile hormone signaling inhibitors on silkworm larvae, demonstrating that certain derivatives could induce precocious metamorphosis. The compound's ability to suppress the expression of the Krüppel homolog 1 (Kr-h1) gene was particularly noted, indicating a targeted disruption of hormonal regulation .
| Compound | Effect on Kr-h1 Expression | Developmental Changes |
|---|---|---|
| This compound | Suppressed | Induced precocious metamorphosis |
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of benzoate derivatives revealed that certain modifications could enhance effectiveness against Gram-positive bacteria. This compound's cyano group may contribute to its reactivity and interaction with microbial targets .
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
